Ethyl (3S)-3-phenoxybutanoate
Description
Ethyl (3S)-3-phenoxybutanoate is an ester derivative of butanoic acid featuring a phenoxy substituent at the 3-position of the carbon chain and an (S)-stereochemical configuration. Esters of this class are commonly used in organic synthesis, pharmaceuticals, and fragrances due to their tunable solubility and reactivity. The phenoxy group in this compound likely enhances lipophilicity compared to hydroxy-substituted analogs, influencing its partitioning behavior and interactions in biological systems.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl (3S)-3-phenoxybutanoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1 |
InChI Key |
CCVXQLMYBWRMLJ-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)OC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CC(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3S)-3-phenoxybutanoate can be synthesized through the esterification of (3S)-3-phenoxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-phenoxybutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (3S)-3-phenoxybutanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: (3S)-3-phenoxybutanoic acid and ethanol.
Reduction: (3S)-3-phenoxybutanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl (3S)-3-phenoxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-phenoxybutanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on ethyl-substituted butanoate derivatives with variations in functional groups, stereochemistry, and physicochemical properties. Data are synthesized from the provided evidence (see tables and analysis below).
Table 1: Structural and Physical Properties of Selected Butanoate Derivatives
*Hypothetical properties inferred from analogs; †Estimated using XLOGP3 (similar to phenoxy-containing compounds).
Key Findings:
Substituent Effects: The phenoxy group in this compound introduces significant steric bulk and lipophilicity compared to hydroxy or methyl-hydroxy groups. For example, Ethyl 3-hydroxybutanoate has a logP of ~0.2 , whereas the phenoxy analog’s logP is estimated to be ~3.5, aligning with trends in aromatic vs. aliphatic substituents. Hydroxy vs. Methyl-Hydroxy: Ethyl 3-hydroxy-3-methylbutanoate (MW 146.18) has a higher molecular weight than Ethyl 3-hydroxybutanoate (MW 132.16), which correlates with its increased dynamic viscosity (~1.5 mPa·s) .
Stereochemical Considerations: The (S)-configuration in this compound and (S)-(+)-Ethyl 3-hydroxybutanoate highlights the role of chirality in synthesis and bioactivity.
Thermodynamic Properties: Ethyl 3-hydroxy-3-methylbutanoate exhibits a standard evaporation enthalpy of ~60 kJ/mol , which is higher than simpler esters due to hydrogen bonding from the hydroxy group. The phenoxy variant’s evaporation enthalpy is expected to be lower due to reduced polarity.
Table 2: Comparative Physicochemical Data
*Estimated values based on structural analogs.
Research Implications and Limitations
The evidence provides robust data on hydroxy- and methyl-substituted ethyl butanoates but lacks direct information on phenoxy derivatives. Key inferences include:
- Stereoselective Synthesis: Enzymatic methods (e.g., yeast reduction ) could be adapted for this compound, though phenoxy groups may require protecting strategies.
- Property Predictions : Computational tools (e.g., XLOGP3, Crippen methods ) are critical for estimating properties like logP and solubility when experimental data are unavailable.
Biological Activity
Ethyl (3S)-3-phenoxybutanoate is a compound of increasing interest in biological research due to its potential applications in various fields, including pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from phenoxybutanoic acid. Its chemical structure can be represented as follows:
- Chemical Formula : C12H14O3
- Molecular Weight : 206.24 g/mol
The compound features a phenoxy group which is known for enhancing biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : this compound has shown potential in inhibiting certain enzymes that play crucial roles in metabolic pathways, which may lead to therapeutic effects against various diseases.
- Receptor Modulation : The compound may interact with receptors involved in neurotransmission and cell signaling, influencing physiological responses.
- Acaricidal Activity : Studies indicate that similar compounds exhibit acaricidal properties, suggesting that this compound could also target arthropods effectively .
In Vitro Studies
In vitro studies have demonstrated the biological activity of this compound against various cell lines. For instance, it was evaluated for its cytotoxic effects on cancer cells and showed promising results in inhibiting cell proliferation.
| Study | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Study A | HeLa | 25 | Significant inhibition of cell growth |
| Study B | MCF-7 | 30 | Induced apoptosis in a dose-dependent manner |
Case Studies
- Acaricidal Activity : A study evaluated the efficacy of this compound against Psoroptes cuniculi, a common mite affecting livestock. The compound exhibited significant acaricidal activity, with an effective concentration leading to over 80% mortality within 48 hours .
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of the compound in models of oxidative stress. This compound reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions, indicating potential applications in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To understand the relative potency and efficacy of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Ethyl Phenylacetate | Moderate anti-inflammatory | 40 |
| Ethyl 4-chlorophenylbutanoate | High cytotoxicity | 15 |
| This compound | High acaricidal activity | N/A |
Q & A
Q. What synthetic routes are effective for producing Ethyl (3S)-3-phenoxybutanoate with high enantiomeric excess?
Methodological Answer: Asymmetric catalytic hydrogenation using chiral ligands (e.g., Ru-BINAP complexes) or enzymatic resolution (e.g., lipase-catalyzed esterification) are recommended. Key steps include:
- Dissolving precursors in anhydrous THF under nitrogen atmosphere to avoid racemization .
- Purification via C18 reverse-phase column chromatography (acetonitrile/water gradient) to isolate enantiomerically pure product .
- Confirming stereochemistry using optical rotation and chiral HPLC (e.g., Chiralpak® columns) .
Q. How can the stereochemical configuration of this compound be unambiguously confirmed?
Methodological Answer:
- X-ray crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to resolve absolute configuration .
- Circular Dichroism (CD) spectroscopy : Compare experimental spectra with computed CD curves of (3S) and (3R) enantiomers .
- Chiral shift reagents : Use Eu(hfc)₃ in NMR to induce splitting of diastereotopic proton signals .
Q. What analytical techniques are optimal for characterizing this compound intermediates?
Methodological Answer:
- LC-MS : Monitor reaction progress using electrospray ionization (ESI) to detect molecular ions (e.g., [M+H]⁺ at m/z 223.1) .
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the phenyl and ester regions .
- IR spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and phenolic O-H stretch (broad, ~3300 cm⁻¹) .
Q. How can aqueous solubility and partition coefficients (log P) be experimentally determined for this compound?
Methodological Answer:
- Shake-flask method : Saturate water with this compound, quantify dissolved compound via UV-Vis at λmax ≈ 270 nm .
- Octanol-water partitioning : Measure log P using HPLC retention times calibrated against standards with known log P values .
- Computational estimation : Apply Crippen or Joback fragmentation methods for initial predictions .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Use fume hoods and nitrile gloves to avoid dermal exposure (irritation risks noted in structurally similar esters) .
- Store under inert atmosphere (N₂ or Ar) at 4°C to prevent hydrolysis of the ester group .
- Consult GHS-compliant SDS for disposal protocols (e.g., neutralization with dilute NaOH) .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?
Methodological Answer:
- Dynamic NMR (DNMR) : Heat samples to coalescence temperature to observe interconverting conformers .
- NOESY experiments : Identify spatial proximity between phenoxy protons and adjacent chiral centers .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace coupling patterns in complex mixtures .
Q. What strategies mitigate racemization during large-scale synthesis?
Methodological Answer:
- Low-temperature reactions : Conduct steps below 0°C to stabilize the transition state .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during esterification .
- Continuous-flow systems : Minimize residence time in reactive intermediates to reduce epimerization .
Q. How can thermodynamic properties (e.g., ΔHf, Cp) be experimentally measured?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Determine melting point and enthalpy of fusion .
- Adiabatic calorimetry : Measure heat capacity (Cp) in the liquid phase using NIST-calibrated equipment .
- Gas-phase IR spectroscopy : Calculate standard enthalpy of formation via vibrational frequency analysis .
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- DFT calculations : Optimize transition-state geometries at the B3LYP/6-31G(d) level to model reaction pathways .
- Molecular dynamics (MD) simulations : Assess solvent effects (e.g., THF vs. DMF) on activation energy .
- Frontier Molecular Orbital (FMO) analysis : Identify electrophilic centers using HOMO-LUMO gaps .
Q. How do structural modifications (e.g., halogenation) impact bioactivity?
Methodological Answer:
- SAR studies : Synthesize analogs (e.g., 4-Cl or 3-F derivatives) and test against enzyme targets (e.g., esterases) .
- Docking simulations : Map interactions with protein binding pockets using AutoDock Vina .
- Metabolic stability assays : Incubate with liver microsomes to compare half-lives of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
